tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[44]nonane-2-carboxylate is a synthetic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclic intermediate, which is then functionalized to introduce the amino and fluorine groups. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce de-fluorinated or modified spirocyclic compounds.
Scientific Research Applications
tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific diseases.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the amino and fluorine groups.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar structure with a different ring size and hydrochloride salt form.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate (21): Similar structure with an oxalate salt form.
Uniqueness
tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the amino and fluorine groups, which confer distinct chemical properties and potential biological activities. The spirocyclic structure also contributes to its rigidity and specificity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H23FN2O2 |
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Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9?,10-,13-/m1/s1 |
InChI Key |
RMLUGCZJYTXPOU-SVLLLCHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](C(C2)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N |
Origin of Product |
United States |
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